4-[5-Tert-butyl-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]benzoic acid
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Overview
Description
4-[5-Tert-butyl-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]benzoic acid is a complex organic compound that features a pyrazole ring substituted with tert-butyl and dichlorophenyl groups, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-Tert-butyl-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]benzoic acid typically involves multi-step organic reactions. One common approach is the condensation of 2,4-dichlorophenylhydrazine with tert-butyl acetoacetate to form the pyrazole ring. This intermediate is then coupled with 4-carboxybenzaldehyde under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[5-Tert-butyl-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts.
Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Carboxylate salts.
Reduction: Dihydropyrazole derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
4-[5-Tert-butyl-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[5-Tert-butyl-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]benzoic acid involves its interaction with specific molecular targets. The dichlorophenyl group may interact with hydrophobic pockets in proteins, while the pyrazole ring can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzoic acid: Similar in structure but lacks the pyrazole ring.
4-tert-Butylbenzoic acid: Contains the benzoic acid moiety but lacks the pyrazole and dichlorophenyl groups.
2,4-Dichlorophenylhydrazine: Shares the dichlorophenyl group but lacks the benzoic acid and pyrazole components.
Uniqueness
4-[5-Tert-butyl-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]benzoic acid is unique due to its combination of a pyrazole ring, dichlorophenyl group, and benzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
Molecular Formula |
C20H20Cl2N2O2 |
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Molecular Weight |
391.3 g/mol |
IUPAC Name |
4-[5-tert-butyl-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]benzoic acid |
InChI |
InChI=1S/C20H20Cl2N2O2/c1-20(2,3)18-11-17(15-9-6-13(21)10-16(15)22)24(23-18)14-7-4-12(5-8-14)19(25)26/h4-10,17H,11H2,1-3H3,(H,25,26) |
InChI Key |
DIZHQHRVPINGBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C(C1)C2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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